N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride
Overview
Description
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some thiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the arachidonic acid pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biochemical Analysis
Biochemical Properties
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for anti-inflammatory drug development.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, it may impact the expression of genes related to inflammation and immune response, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid into inflammatory mediators . This inhibition reduces the production of prostaglandins and other inflammatory compounds, leading to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and potential damage to tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
N-Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted thiazole derivatives, substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-(benzothiazol-2-yl)ethyl)piperidin-3-amine hydrochloride
- N-Methyl-N-(1-(oxazol-2-yl)ethyl)piperidin-3-amine hydrochloride
- N-Methyl-N-(1-(imidazol-2-yl)ethyl)piperidin-3-amine hydrochloride
Uniqueness
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.ClH/c1-9(11-13-6-7-15-11)14(2)10-4-3-5-12-8-10;/h6-7,9-10,12H,3-5,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFECBMTMBZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-23-7 | |
Record name | 3-Piperidinamine, N-methyl-N-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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